Cas no 1443350-82-0 (2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone)
![2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone structure](https://www.kuujia.com/scimg/cas/1443350-82-0x500.png)
2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone Chemical and Physical Properties
Names and Identifiers
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- 2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone
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- MDL: MFCD18426965
- Inchi: 1S/C12H12F4O2/c1-7(2)6-18-9-5-3-4-8(10(9)13)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3
- InChI Key: VMPDPPCJQDYNIJ-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=CC(OCC(C)C)=C1F)C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12141962-5g |
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone |
1443350-82-0 | 97% | 5g |
$1177 | 2024-07-23 | |
abcr | AB435103-1 g |
3'-iso-Butoxy-2,2,2,2'-tetrafluoroacetophenone; . |
1443350-82-0 | 1g |
€1,621.80 | 2023-07-18 | ||
abcr | AB435103-1g |
3'-iso-Butoxy-2,2,2,2'-tetrafluoroacetophenone; . |
1443350-82-0 | 1g |
€1621.80 | 2025-02-16 | ||
Ambeed | A510924-1g |
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone |
1443350-82-0 | 97% | 1g |
$441.0 | 2024-04-23 | |
Crysdot LLC | CD12141962-1g |
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone |
1443350-82-0 | 97% | 1g |
$437 | 2024-07-23 |
2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone Related Literature
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Additional information on 2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone
Introduction to 2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone (CAS No. 1443350-82-0)
2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1443350-82-0, features a trifluoromethyl group and a fluoro-substituted phenyl ring, which contribute to its distinct chemical reactivity and interaction with biological targets. The presence of a 2-methylpropoxy side chain further enhances its molecular complexity, making it a promising candidate for further exploration in drug discovery.
The synthesis of 2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of fluorine atoms into the molecular structure is particularly challenging due to their high electronegativity and tendency to participate in strong intermolecular forces. However, advancements in synthetic methodologies have made it increasingly feasible to incorporate fluorine atoms into complex molecules with high precision.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The trifluoromethyl group, in particular, is known to increase lipophilicity and binding affinity, making it a valuable moiety in the design of bioactive molecules. The fluoro-substituted phenyl ring in CAS No. 1443350-82-0 adds another layer of complexity, potentially influencing both the electronic properties and steric interactions of the molecule.
One of the most compelling aspects of 2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone is its potential as a scaffold for developing novel therapeutic agents. Researchers have been exploring its derivatives as intermediates in the synthesis of small-molecule drugs targeting various diseases. For instance, studies have suggested that modifications around the ketone group could lead to compounds with anti-inflammatory or anticancer properties. The methylpropoxy side chain, while seemingly simple, offers opportunities for further functionalization, allowing chemists to tailor the molecule’s properties for specific applications.
The biological activity of CAS No. 1443350-82-0 has been investigated in several preclinical studies. Initial findings indicate that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways. While these results are promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential. The combination of fluorine atoms and aromatic rings makes this molecule an interesting candidate for studying structure-activity relationships (SAR), which is crucial for optimizing drug candidates.
Recent advancements in computational chemistry have also played a significant role in understanding the behavior of 2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone at both the molecular and cellular levels. Molecular docking simulations can predict how this compound interacts with biological targets such as enzymes or receptors, providing insights into its potential efficacy and selectivity. These computational approaches are often used in conjunction with experimental data to guide the design of more effective derivatives.
The pharmaceutical industry has been particularly interested in fluorinated ketones due to their versatility as pharmacophores. Compounds like CAS No. 1443350-82-0 serve as building blocks for larger molecules that can be optimized for better pharmacokinetic profiles and reduced side effects. The ability to fine-tune electronic and steric properties through strategic fluorination has made these compounds invaluable in modern drug development.
In conclusion,2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—comprising a trifluoromethyl group,fluoro-substituted phenyl ring, andmethylpropoxy side chain—make it a versatile scaffold for developing novel therapeutics. While more research is needed to fully understand its biological activity and clinical applications,CAS No. 1443350-82-0 stands out as a promising candidate for future drug discovery efforts.
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